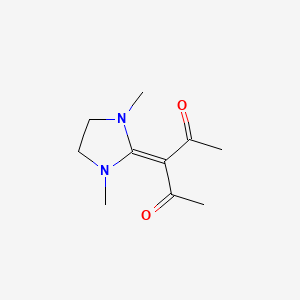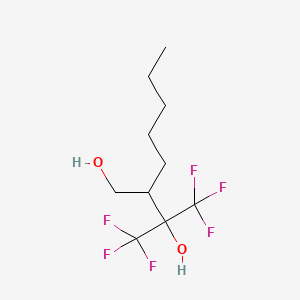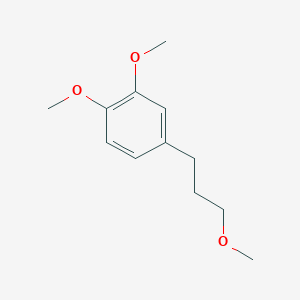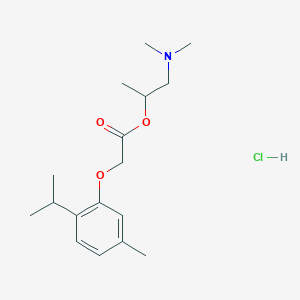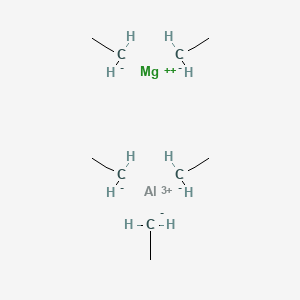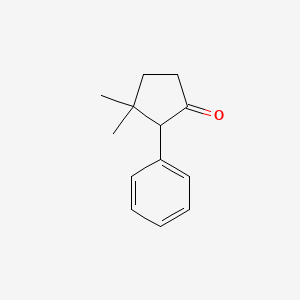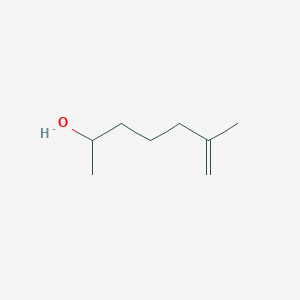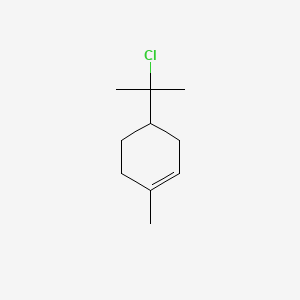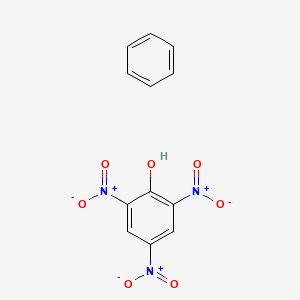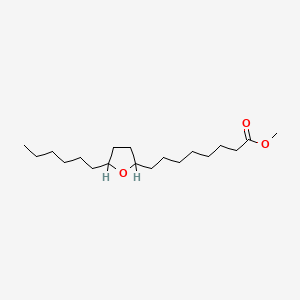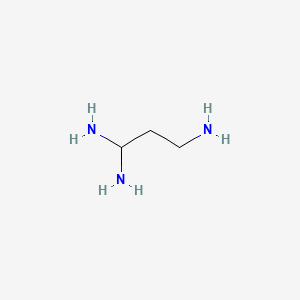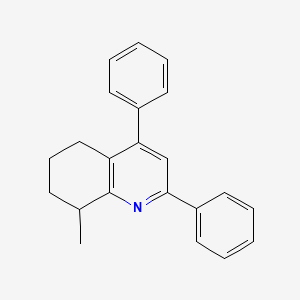
4,4-Dimethyl-1lambda~4~-thian-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1lambda~4~-thian-1-one is an organic compound with the molecular formula C6H12OS It is a sulfur-containing heterocycle, specifically a thiane derivative, characterized by the presence of two methyl groups at the 4th position and a ketone functional group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1lambda~4~-thian-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,4-dimethyl-1,3-dithiane with an oxidizing agent to introduce the ketone functionality at the 1st position. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization and oxidation processes.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1lambda~4~-thian-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and the sulfur atom can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thianes depending on the reagents used.
Scientific Research Applications
4,4-Dimethyl-1lambda~4~-thian-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1lambda~4~-thian-1-one involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,3-dithiane: Similar structure but lacks the ketone functionality.
4,4-Dimethyl-1lambda~4~-thiane-1-oxide: An oxidized form with a sulfoxide group.
4,4-Dimethyl-1lambda~4~-thiane-1,1-dioxide: A further oxidized form with a sulfone group.
Properties
CAS No. |
31815-15-3 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
4,4-dimethylthiane 1-oxide |
InChI |
InChI=1S/C7H14OS/c1-7(2)3-5-9(8)6-4-7/h3-6H2,1-2H3 |
InChI Key |
HDFBJKQLTDPAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


